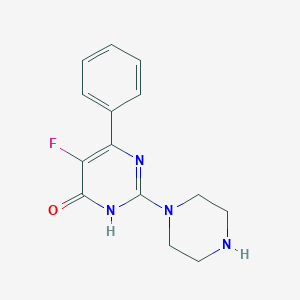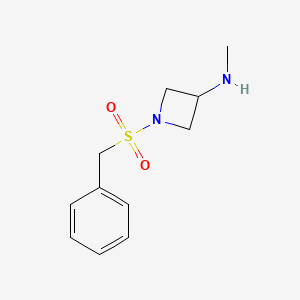![molecular formula C16H21FN4O2 B6449252 6-cyclopropyl-5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549032-61-1](/img/structure/B6449252.png)
6-cyclopropyl-5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a cyclopropyl-substituted dihydropyrimidinone. Dihydropyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “dihydro” prefix indicates that this pyrimidine ring has been reduced, meaning it has gained hydrogen atoms. The “one” suffix indicates the presence of a carbonyl group (C=O) in the ring. The cyclopropyl group is a three-membered carbon ring, and the term “5-fluoro” indicates the presence of a fluorine atom on the 5th carbon of the pyrimidine ring. The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a pent-4-enoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, being a three-membered ring, would introduce some ring strain. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding. The dihydropyrimidinone core could have resonance structures due to the carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the various functional groups present. The carbonyl group could be involved in reactions like nucleophilic addition. The piperazine ring could potentially be protonated or alkylated at the nitrogen atoms. The carbon-carbon double bond in the pent-4-enoyl group could undergo reactions like addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the functional groups present .科学的研究の応用
Antibacterial Activity
This compound is a type of fluoroquinolone, which are known for their antibacterial properties . They work by inhibiting bacterial DNA-gyrase, disrupting DNA supercoiling and thereby killing the bacterial cell .
Antifungal Activity
Fluoroquinolones have also been found to have antifungal properties . The synthesized compounds have been screened for antifungal activities .
Antimicrobial Activity
The compound has been synthesized and studied for its antimicrobial activity . It has been found to be effective against various infections, such as respiratory, gastrointestinal, gynecological infections, sexually transmitted diseases, prostatitis, and skin, bone, and soft tissue infections .
Anticancer Activity
Research studies on antineoplastic activity of similar compounds have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
Anti-HIV Activity
Fluoroquinolones have been extensively investigated as anti-HIV agents . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be applied for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Antidiabetic Activity
Fluoroquinolones have been investigated for their antidiabetic properties . The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at C-3 position is essential for activity .
Complex Formation with Metals
The formation of complexes of fluoroquinolones with metals and their applications have been considered . This could potentially lead to new applications in materials science and nanotechnology .
Antiviral Activity
Fluoroquinolones have been investigated as antiviral agents . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be applied for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
将来の方向性
特性
IUPAC Name |
4-cyclopropyl-5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c1-2-3-4-12(22)20-7-9-21(10-8-20)16-18-14(11-5-6-11)13(17)15(23)19-16/h2,11H,1,3-10H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILSIQUWBUYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-1H-pyrimidin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-6-(propan-2-yl)-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449177.png)
![2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6449182.png)
![8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449189.png)
![6-cyclopropyl-2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449199.png)
![4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one](/img/structure/B6449210.png)
![3-methyl-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one](/img/structure/B6449214.png)
![6-cyclopropyl-5-fluoro-2-[4-(oxane-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449238.png)
![6-cyclopropyl-5-fluoro-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449240.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449244.png)
![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449260.png)
![2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6449276.png)

![2-{4-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449293.png)